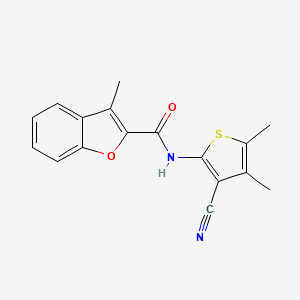![molecular formula C12H8N4OS2 B3490088 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3490088.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
描述
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound features a thiadiazole ring fused with a pyridine ring and a thiophene carboxamide group, making it a unique structure with promising properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting pyridine carboxaldehydes with oxamic acid thiohydrazides.
Cyclization: The intermediate product undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiadiazole derivatives .
科学研究应用
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has several scientific research applications:
作用机制
The mechanism of action of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cysteine proteases or other enzymes involved in disease progression .
相似化合物的比较
Similar Compounds
5-pyridinyl-1,3,4-thiadiazole-2-carboxamides: These compounds share a similar thiadiazole ring structure but differ in the substituents attached to the ring.
1,3,4-thiadiazole derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is unique due to its specific combination of a thiadiazole ring, pyridine ring, and thiophene carboxamide group.
属性
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS2/c17-10(9-2-1-7-18-9)14-12-16-15-11(19-12)8-3-5-13-6-4-8/h1-7H,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBULLXIVJSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-ETHYL-3-THIENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3490006.png)

![2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B3490034.png)
![N-[(2-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3490037.png)
![N-[(3-CHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B3490042.png)
![N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3490050.png)
![methyl 5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3490056.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3490064.png)
![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE](/img/structure/B3490066.png)
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(2,5-dimethoxyphenyl)thiourea](/img/structure/B3490072.png)
METHANONE](/img/structure/B3490077.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3490081.png)

![N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B3490097.png)
